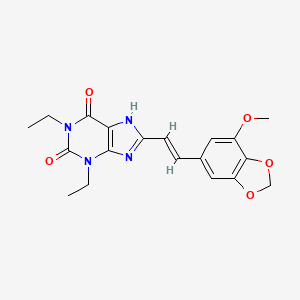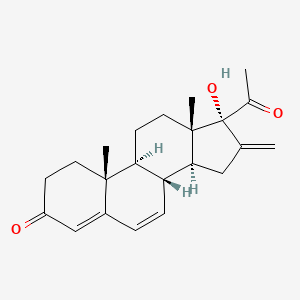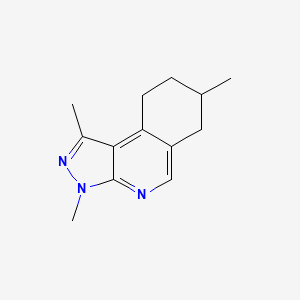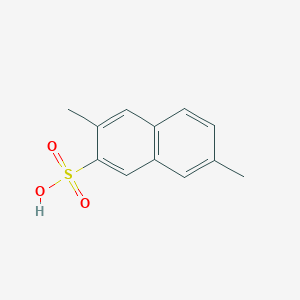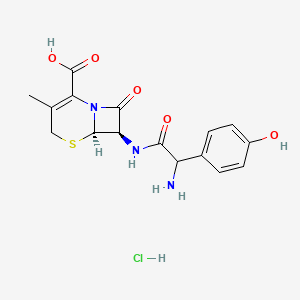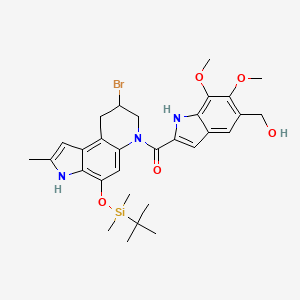
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5166191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
The synthesis of BRN 5166191 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of readily available starting materials and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions. Industrial production methods for BRN 5166191 are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
BRN 5166191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
BRN 5166191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, BRN 5166191 is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of BRN 5166191 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
BRN 5166191 can be compared to other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar chemical properties. The uniqueness of BRN 5166191 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Some similar compounds include those used in similar synthetic routes or with comparable biological activities.
Eigenschaften
CAS-Nummer |
96911-59-0 |
|---|---|
Molekularformel |
C21H18N4O2S3 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
5-methyl-3-oxo-2-[(Z)-[3-(4-oxocyclohexa-1,5-dien-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-phenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-14-11-19(27)24(25(14)20(28)22-15-5-3-2-4-6-15)13-18-12-23(21(29)30-18)16-7-9-17(26)10-8-16/h2-9,11,13H,10,12H2,1H3,(H,22,28)/b18-13- |
InChI-Schlüssel |
BSXLVGKLDTXPTO-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)/C=C\3/CN(C(=S)S3)C4=CCC(=O)C=C4 |
Kanonische SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)C=C3CN(C(=S)S3)C4=CCC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



